N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
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Overview
Description
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C7H15NO2S.ClH. It is known for its unique structure, which includes a tetrahydrothiophene ring with an amine group and a sulfone group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction.
Oxidation to Form the Sulfone Group: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyltetrahydrothiophen-3-amine: Lacks the sulfone group, resulting in different chemical properties.
Tetrahydrothiophen-3-amine 1,1-dioxide: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness
N-Isopropyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is unique due to the presence of both the isopropyl and sulfone groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,1-dioxo-N-propan-2-ylthiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-6(2)8-7-3-4-11(9,10)5-7;/h6-8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPRHYBGYCWNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCS(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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